1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride
CAS No.: 1807938-63-1
Cat. No.: VC2606812
Molecular Formula: C9H16ClF3N2O
Molecular Weight: 260.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807938-63-1 |
|---|---|
| Molecular Formula | C9H16ClF3N2O |
| Molecular Weight | 260.68 g/mol |
| IUPAC Name | 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-3-8(15)14-5-1-2-7(13)6-14;/h7H,1-6,13H2;1H/t7-;/m1./s1 |
| Standard InChI Key | UAVWCHITCWBYQI-OGFXRTJISA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)C(=O)CCC(F)(F)F)N.Cl |
| SMILES | C1CC(CN(C1)C(=O)CCC(F)(F)F)N.Cl |
| Canonical SMILES | C1CC(CN(C1)C(=O)CCC(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structure
The chemical identity of 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride is well-established through various identification systems and structural parameters. This compound features a specific stereochemistry at the 3-position of the piperidine ring, which is critical to its potential biological activities and chemical behavior.
Structural Representation
The structure features a piperidine ring with an amino group at the 3-position in the R configuration. Attached to the nitrogen at position 1 of the piperidine is a 4,4,4-trifluorobutan-1-one chain. The trifluoromethyl group at the terminal position of this chain contributes significantly to the compound's physical and chemical properties, potentially affecting its lipophilicity, metabolic stability, and receptor interactions.
Chemical Identifiers
Table 1: Chemical Identifiers for 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride
| Identifier Type | Value |
|---|---|
| CAS Number | 1807938-63-1 |
| Molecular Formula | C₉H₁₆ClF₃N₂O |
| Molecular Weight | 260.69 g/mol |
| MDL Number | MFCD28505779 |
| PubChem CID | 119031276 |
| Standard InChI | InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-3-8(15)14-5-1-2-7(13)6-14;/h7H,1-6,13H2;1H/t7-;/m1./s1 |
| InChI Key | UAVWCHITCWBYQI-OGFXRTJISA-N |
| SMILES | C1CC(CN(C1)C(=O)CCC(F)(F)F)N.Cl |
| Canonical SMILES | C1CC(CN(C1)C(=O)CCC(F)(F)F)N.Cl |
The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized representations of the compound's structure that can be interpreted by chemical software . These identifiers enable precise communication about the compound among researchers and in chemical databases.
Physical and Chemical Properties
The physical and chemical properties of 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride determine its behavior in different environments and its potential applications in research and development.
Chemical Reactivity
The reactivity of this compound is influenced by several functional groups:
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The amino group at the 3-position of the piperidine ring can participate in various reactions typical of primary amines, including nucleophilic substitution, acylation, and formation of imines.
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The carbonyl group in the butanone chain can undergo nucleophilic addition reactions.
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The trifluoromethyl group, being electron-withdrawing, affects the electronic distribution within the molecule and can influence the reactivity of neighboring functional groups.
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The hydrochloride salt form affects the compound's acid-base behavior, with the potential for protonation/deprotonation reactions under appropriate conditions.
Stereochemistry
The (3R) designation indicates specific stereochemistry at the 3-position of the piperidine ring, which is crucial for potential biological interactions. This stereocenter creates the possibility of a mirror-image isomer (the 3S form) with potentially different biological activities, underscoring the importance of stereochemical purity in research applications.
Synthesis and Preparation
The synthesis of 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride involves multiple steps starting from appropriate precursors, with careful consideration given to maintaining the stereochemical integrity of the molecule.
Salt Formation
The hydrochloride salt is prepared by reacting the free base form of 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one with hydrochloric acid in a suitable solvent. This process enhances the compound's solubility and stability in aqueous solutions, making it more suitable for various research applications.
Purification Techniques
Purification of the compound would typically involve:
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Recrystallization from appropriate solvent systems
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Column chromatography for isolation of intermediates and final product
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Quality control using analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry
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